2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose
Description
Properties
IUPAC Name |
N-[(2R,3S,4S,5R)-4-acetamido-3,5-dihydroxy-1-oxohexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(14)9(12-7(3)16)10(17)8(4-13)11-6(2)15/h4-5,8-10,14,17H,1-3H3,(H,11,15)(H,12,16)/t5-,8+,9+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXUFPRJLLCMA-MYMYLCHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)NC(=O)C)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Selection
The synthesis of 2,4-bis(acetylamino)-2,4,6-trideoxy-D-galactose typically begins with derivatives of D-galactose or D-glucosamine. For example, 3,4,6-tri-O-acetyl-D-galactal (1 ) serves as a common precursor due to its readily modifiable hydroxyl groups. Alternatively, D-glucosamine hydrochloride is utilized for its amino group, which can be selectively functionalized.
Deoxygenation Strategies
Deoxygenation at C-2, C-4, and C-6 positions is achieved through radical reactions or nucleophilic displacement. The Barton-McCombie reaction, employing thiocarbonyl derivatives and radical initiators, enables selective C-6 deoxygenation. For C-2 and C-4, azidophenylselenylation has emerged as a key step. In this method, 3,4,6-tri-O-acetyl-D-galactal reacts with phenylselenyl azide under continuous flow conditions to introduce azide groups at C-2, which are later reduced to amines.
Example Reaction Pathway:
Acetylation and Protecting Group Management
Acetylation of the amine groups is performed using acetic anhydride in pyridine. Orthogonal protecting groups, such as trifluoroacetamide (TFA) and azide, are employed to prevent undesired side reactions during deoxygenation. For instance, the TFA group at C-2 stabilizes the intermediate during C-6 deoxygenation, while the azide at C-4 is later reduced and acetylated.
Continuous Flow Azidophenylselenylation Method
Reaction Optimization
A continuous flow system developed by researchers enables safe and scalable azidophenylselenylation of 3,4,6-tri-O-acetyl-D-galactal. Key parameters include:
Table 1: Batch vs. Flow Azidophenylselenylation
| Parameter | Batch Reaction | Flow Reaction |
|---|---|---|
| Temperature | -10°C to -30°C | 25°C |
| Reaction Time | 4–16 h | 0.5 h |
| Yield | 60–75% | 85–90% |
| Scalability | Limited by safety | Up to 5 mmol/h |
Advantages of Flow Chemistry
-
Safety : Minimizes handling of explosive azide intermediates.
-
Reproducibility : Precise control over stoichiometry and reaction conditions.
Scalable Synthesis from D-Glucosamine Derivatives
Stepwise Functionalization
A 30 g-scale synthesis from D-glucosamine hydrochloride involves nine steps, including:
Table 2: Key Steps and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| C-6 Deoxygenation | PhSeH, AIBN, Bu3SnH | 92% |
| C-4 Azidation | DIAD, Ph3P, HN3 | 85% |
| Acetylation | Ac2O, Pyridine | 95% |
Challenges in Regioselectivity
-
Competing Side Reactions : Over-reduction during C-6 deoxygenation can yield 2,4,6-trideoxy byproducts.
-
Stereochemical Control : Epimerization at C-3 and C-5 requires low-temperature conditions.
Comparative Analysis of Methods
Efficiency and Yield
Cost and Accessibility
-
Starting Material Cost : D-Galactal derivatives are more expensive than D-glucosamine.
-
Reagent Availability : PhSe2 and TMSN3 are niche reagents, limiting accessibility.
Research Findings and Advancements
Recent Innovations
Scientific Research Applications
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes and as a potential inhibitor of glycosylation pathways.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose involves its interaction with specific enzymes and proteins involved in glycosylation pathways. By mimicking natural sugars, it can inhibit or modify the activity of these enzymes, leading to altered glycosylation patterns. This can affect various cellular processes, including cell signaling and immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose and related deoxy amino sugars:
Key Differences and Research Findings
Functional Group Diversity: Unlike this compound, 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose (CAS: 83025-10-9) features an azido group at position 2, enabling bioorthogonal click reactions for fluorescent labeling or drug conjugation . d-Bacillosamine shares identical molecular weight and functional groups with the target compound but differs in stereochemical configuration, impacting bacterial glycan specificity .
Biological Activity: Penta-N-acetylchitopentaose (CAS: 36467-68-2), a chitin-derived oligosaccharide, activates macrophage-mediated immune responses, whereas this compound is primarily used in bacterial glycoconjugate synthesis due to its non-immunogenic properties .
Synthetic Utility: 2-Deoxy-D-galactose (CAS: 1949-89-9) lacks acetylamino groups, limiting its use in stable glycan linkages compared to the target compound . The azido derivative (CAS: 83025-10-9) is preferred for modular glycopolymer assembly, while this compound is favored for bacterial glycan mimicry .
Research and Application Insights
- Glycoconjugate Vaccines: The target compound’s trideoxy structure mimics bacterial surface polysaccharides, enabling its use in vaccine development against pathogens like Pseudomonas aeruginosa .
- Chemical Stability: Comparative studies show that acetylamino groups enhance resistance to enzymatic degradation compared to hydroxyl-rich analogs like 2-Deoxy-D-galactose .
- Limitations : The absence of reactive hydroxyl groups at positions 2, 4, and 6 restricts its utility in certain glycosylation reactions, necessitating orthogonal protection strategies .
Biological Activity
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose (commonly referred to as AAT) is a rare sugar derivative known for its unique structural features and potential biological activities. This compound has garnered interest primarily due to its immunomodulatory properties and its role in the synthesis of zwitterionic polysaccharides (ZPS), which are significant in bacterial cell walls and have implications in immunology and therapeutic applications.
- Molecular Formula : C10H18N2O5
- Molecular Weight : 246.26 g/mol
- CAS Number : 68567-47-5
- SMILES Notation : CC@@HC@HC@HC@@HC=O
Immunomodulatory Effects
AAT has been identified as a component of ZPSs that can activate T-cells, which play a crucial role in the immune response. Research indicates that AAT derivatives can enhance immune responses by acting as potent T-cell activators. For instance, studies have shown that zwitterionic polysaccharides containing AAT can stimulate T-cell proliferation and cytokine production, making them potential candidates for vaccine development and immunotherapy .
Synthesis and Applications
The synthesis of AAT has been achieved through various chemical pathways, allowing for the production of derivatives that can be used in biological studies. A notable synthesis method involves the use of N-Cbz-L-threonine as a starting material, which is converted into AAT through a series of chemical transformations. This synthetic route is advantageous as it provides access to AAT in high yields and purity .
Case Studies
- Zwitterionic Polysaccharides : In a study focusing on the immunological properties of ZPSs, AAT was incorporated into polysaccharide structures derived from Bacteroides fragilis. These polysaccharides exhibited significant T-cell activation capabilities, suggesting that AAT plays a critical role in modulating immune responses .
- Antigen Presentation : Another research highlighted the ability of AAT-containing compounds to enhance antigen presentation by dendritic cells. This effect is crucial for initiating adaptive immune responses, indicating that AAT could be leveraged in vaccine formulations .
- Therapeutic Potential : The immunostimulatory properties of AAT derivatives have been explored for their potential use in treating infections and enhancing vaccine efficacy. Studies have demonstrated that these compounds can improve the effectiveness of vaccines by promoting stronger immune responses against pathogens .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
